Triethylgermane: A Technical Guide to its Physical and Chemical Properties
Triethylgermane: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylgermane ((C₂H₅)₃GeH), a prominent organogermanium compound, serves as a versatile reagent in chemical synthesis.[1] It is recognized for its role as a reducing agent and its application in hydrogermylation reactions, which are pivotal in the formation of carbon-germanium bonds.[1] This document provides a comprehensive overview of the physical and chemical properties of triethylgermane, detailed experimental protocols, and an exploration of its reactivity, tailored for professionals in research and development.
Physical and Chemical Properties
Triethylgermane is a clear, colorless liquid that is highly flammable and sensitive to moisture.[2][3] The fundamental physical and chemical characteristics of triethylgermane are summarized below.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₆Ge | [2] |
| Molecular Weight | 160.83 g/mol | [1][2] |
| CAS Number | 1188-14-3 | [1] |
| Appearance | Colorless Liquid | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 122 °C (at atmospheric pressure)121-122 °C (at 20 mmHg) | [1] |
| Density | 0.994 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.433 | [1] |
| Flash Point | 8 °C (46.4 °F) - closed cup | [2] |
| Solubility | While generally considered insoluble in water, one source indicates solubility of 46 g/100 mL at 26°C. It reacts slowly with moisture. |
Reactivity and Chemical Behavior
Triethylgermane is a stable compound when stored under a dry, inert atmosphere in sealed containers.[4] However, it exhibits reactivity with a variety of substances. It is incompatible with alkalis, oxidizing agents, metal salts, precious metals, chlorine, and bromine.[4] When exposed to alkalis or protic materials like water and alcohol, particularly in the presence of metal salts such as aluminum chloride or precious metals like platinum, it can generate small quantities of hydrogen gas.[4] Hazardous decomposition of triethylgermane can produce hydrogen, formaldehyde, carbon monoxide, organic acid vapors, and germanium dioxide.[4]
As a reducing agent, triethylgermane is capable of donating a hydride, a property leveraged in various organic transformations. Its utility also extends to hydrogermylation reactions, where it adds across carbon-carbon multiple bonds to form new organogermanium compounds.[1]
Experimental Protocols
Synthesis of Triethylgermane
A common laboratory-scale synthesis of triethylgermane is a three-step process.[1]
Experimental Workflow for Triethylgermane Synthesis
Caption: A three-step workflow for the synthesis of triethylgermane.
Methodology:
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Synthesis of Hexaethyldigermane: Triethylgermanium bromide (Ge(C₂H₅)₃Br) is reacted with sodium metal to yield hexaethyldigermane (Ge₂(C₂H₅)₆).[1] This reaction is typically carried out in an inert solvent under anhydrous conditions.
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Formation of Triethylgermyllithium: The hexaethyldigermane produced in the first step is then treated with lithium metal to form triethylgermyllithium (Ge(C₂H₅)₃Li).[1]
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Ammonolysis to Triethylgermane: Finally, the ammonolysis of triethylgermyllithium yields the desired product, triethylgermane ((C₂H₅)₃GeH).[1]
Purification
Handling and Storage
Proper handling and storage of triethylgermane are crucial due to its flammability and reactivity.
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Storage: Store in a cool, well-ventilated area in tightly sealed containers under a dry, inert atmosphere.[4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[4] The storage area should be designated as a flammables area.
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Handling: Use in a well-ventilated area, preferably in a fume hood.[4] Avoid contact with eyes, skin, and clothing, and do not breathe vapors.[4] All equipment should be properly grounded to prevent static discharge.[4] Use non-sparking tools.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4]
Spectroscopic Characterization
While specific spectra for triethylgermane were not found, the expected spectral characteristics can be inferred from related organogermanium compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of triethylgermane is expected to show signals corresponding to the ethyl groups and the germanium-bound hydride. The ethyl groups would likely appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The hydride proton (Ge-H) would appear as a distinct singlet, likely in the range of 3-5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show two signals corresponding to the two non-equivalent carbon atoms of the ethyl groups: one for the methylene carbons and one for the methyl carbons.
IR Spectroscopy
The infrared spectrum of triethylgermane would be characterized by C-H stretching and bending vibrations of the ethyl groups. A key feature would be the Ge-H stretching vibration, which is typically observed in the range of 2000-2100 cm⁻¹.
Key Reactions and Mechanisms
Hydrogermylation
Hydrogermylation is a significant reaction of triethylgermane, involving the addition of the Ge-H bond across a multiple bond.[1] A representative example is the reaction with an alkyne.
